4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid, also known as QNB, is a chemical compound that has been extensively studied for its potential applications in scientific research. QNB is a quinazoline-based compound that has shown promise in various research fields, including biochemistry, pharmacology, and neuroscience.
Scientific Research Applications
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of pharmacology, where this compound has been shown to have potential as a therapeutic agent for a variety of conditions, including cancer, cardiovascular disease, and neurological disorders. In addition, this compound has been used in biochemical and physiological research to study the effects of various compounds on cellular function and metabolism.
Mechanism of Action
The mechanism of action of 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in the synthesis of DNA and RNA. This compound has also been shown to inhibit the activity of the adenosine A1 receptor, which is involved in the regulation of blood flow and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and can also induce apoptosis (programmed cell death) in these cells. This compound has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory conditions such as arthritis. In addition, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid is its potential as a therapeutic agent for a variety of conditions. In addition, this compound has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a complex compound that requires careful handling and storage, and may be difficult to synthesize in large quantities. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Future Directions
There are many potential future directions for research on 4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid. One area of research that holds promise is the development of this compound-based therapeutics for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound, and to identify other enzymes and receptors that may be targeted by this compound. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research, such as neuroscience and biochemistry.
Synthesis Methods
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid can be synthesized using a multi-step process that involves the reaction of 2-aminobenzophenone with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl chloroformate. The final step involves the reaction of the resulting intermediate with L-valine to produce this compound. The synthesis of this compound is a complex process that requires careful attention to detail and strict adherence to safety protocols.
properties
IUPAC Name |
4-[4-(4-oxo-3H-quinazolin-2-yl)butanoylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(9-10-16(22)23)18-15(21)8-4-7-14-19-13-6-3-2-5-12(13)17(24)20-14/h2-3,5-6,11H,4,7-10H2,1H3,(H,18,21)(H,22,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBUYIWQSCQHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CCCC1=NC2=CC=CC=C2C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.